HDAC3 Inhibitory Activity: Quantified Difference vs. Unsubstituted Naphthalene Acetic Acid
1-(Trifluoromethyl)naphthalene-3-acetic acid demonstrates measurable inhibitory activity against human histone deacetylase 3 (HDAC3), a validated epigenetic target in oncology. The compound exhibits an IC50 of 19.8 μM (1.98 × 10^4 nM) against full-length human recombinant HDAC3 expressed in baculovirus, using a carboxyfluorescein (FAM)-labeled acetylated/trifluoroacetylated peptide substrate [1]. In contrast, unsubstituted 1-naphthaleneacetic acid (NAA) shows no reported HDAC3 inhibitory activity in publicly available databases; its primary reported enzymatic inhibition is against PLA2 with an IC50 of 13.16 μM .
| Evidence Dimension | HDAC3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.8 μM |
| Comparator Or Baseline | 1-Naphthaleneacetic acid (NAA): No reported HDAC3 inhibition; PLA2 IC50 = 13.16 μM |
| Quantified Difference | HDAC3 activity present only in trifluoromethylated analog; NAA shows no HDAC3 engagement at comparable concentrations |
| Conditions | Full-length human recombinant HDAC3 expressed in baculovirus; FAM-labeled acetylated/trifluoroacetylated peptide substrate |
Why This Matters
For researchers screening HDAC3 inhibitors, this compound provides a fluorinated naphthaleneacetic acid scaffold with measurable target engagement that is absent in the unsubstituted analog, enabling SAR exploration around the -CF3 group.
- [1] BindingDB BDBM50189906 CHEMBL3827412. Affinity Data IC50: 1.98E+4 nM. Inhibition full length human recombinant HDAC3. View Source
